molecular formula C19H20N2O2 B14811504 2-(biphenyl-4-yloxy)-N'-cyclopentylideneacetohydrazide

2-(biphenyl-4-yloxy)-N'-cyclopentylideneacetohydrazide

Cat. No.: B14811504
M. Wt: 308.4 g/mol
InChI Key: QRMFAFOZSUAPQS-UHFFFAOYSA-N
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Description

2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group linked to an acetohydrazide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide typically involves the reaction of 4-biphenylyloxyacetic acid hydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the cyclopentylideneacetohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-biphenylyloxy)-N’-cyclohexylideneacetohydrazide
  • 2-(4-biphenylyloxy)-N’-cyclopropylideneacetohydrazide
  • 2-(4-biphenylyloxy)-N’-cycloheptylideneacetohydrazide

Uniqueness

2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The cyclopentylidene moiety provides a balance between rigidity and flexibility, enhancing the compound’s ability to interact with various targets. Additionally, the biphenyl group contributes to the compound’s hydrophobicity, influencing its solubility and bioavailability.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C19H20N2O2/c22-19(21-20-17-8-4-5-9-17)14-23-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,21,22)

InChI Key

QRMFAFOZSUAPQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C1

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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